2-(2,5-Dichloro-phenyl)-cycloheptanol
Description
2-(2,5-Dichloro-phenyl)-cycloheptanol is a cycloheptanol derivative featuring a bicyclic structure with a seven-membered cycloheptanol ring substituted at the 2-position by a 2,5-dichlorophenyl group. The cycloheptanol backbone introduces unique steric and electronic properties compared to smaller cyclohexanol analogs, influencing reactivity in cyclization and dehydrogenation reactions .
Properties
Molecular Formula |
C13H16Cl2O |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)cycloheptan-1-ol |
InChI |
InChI=1S/C13H16Cl2O/c14-9-6-7-12(15)11(8-9)10-4-2-1-3-5-13(10)16/h6-8,10,13,16H,1-5H2 |
InChI Key |
OCMPXKVMUKMXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The 2,5-dichlorophenyl group in the target compound introduces electron-withdrawing chlorine atoms at meta and para positions relative to the hydroxyl group. This contrasts with analogs like 2-(p-tolyl)-cycloheptanol (electron-donating methyl group) and 2-(p-iodophenyl)-cycloheptanol (bulky, polarizable iodine). Key findings from catalytic dehydrogenation studies include:
- Electron-donating substituents (e.g., p-methoxy, p-methyl) enhance yields in quinoline-forming reactions (93% for p-methoxyphenyl vs. 55% for p-iodophenyl) due to stabilized intermediates .
- Halogenated analogs exhibit variable stability: Chlorine and bromine substituents show moderate dehalogenation, while iodine derivatives (e.g., p-iodophenyl) suffer significant yield reductions (53–55%) due to competing dehalogenation pathways .
Cycloheptanol vs. Cyclohexanol Backbones
- Cycloheptanol derivatives (e.g., 2-(2,5-dichloro-phenyl)-cycloheptanol) form tricyclic compounds in 56% yield under Mn(III)-porphyrin catalysis, outperforming cyclohexanol analogs (48% yield). The larger ring size may reduce strain in transition states .
- Steric hindrance from the seven-membered ring slows undesired side reactions compared to smaller cyclohexanol systems.
Quantitative Data Table
Research Implications
The comparison highlights that this compound combines moderate steric demands with favorable electronic properties, making it a viable candidate for tricyclic syntheses. However, its reactivity profile is intermediate between electron-rich (e.g., p-methoxy) and highly halogenated (e.g., p-iodo) derivatives. Future studies should explore its applications in asymmetric catalysis and medicinal chemistry, leveraging its unique substitution pattern.
Q & A
Q. What are the recommended synthetic routes for 2-(2,5-Dichloro-phenyl)-cycloheptanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the dichlorophenyl group to the cycloheptanol backbone. Optimization can be achieved via factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) to maximize yield and minimize byproducts .
- Example Table: Reaction Optimization Parameters
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +25% |
| Catalyst (mol%) | 1–5% | 3% | +15% |
| Solvent | Toluene, THF, DMF | THF | +20% (purity) |
Q. How should researchers approach the purification and characterization of this compound?
- Methodological Answer : Use column chromatography (silica gel, gradient elution) or recrystallization for purification. Characterization requires spectroscopic validation :
- NMR : Compare experimental H/C shifts with computational predictions (e.g., DFT calculations).
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.
- HPLC/GC-MS : Assess purity (>98% as per industry standards) .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies between theoretical predictions and experimental data for this compound?
- Methodological Answer : Discrepancies in properties (e.g., dipole moment, reaction energy barriers) may arise from approximations in computational models. Validate using:
- Higher-level theories : Transition from DFT (B3LYP) to coupled-cluster (CCSD(T)) for accuracy.
- Solvent effects : Incorporate implicit/explicit solvent models (e.g., PCM in Gaussian).
- Vibrational analysis : Compare computed IR frequencies with experimental FT-IR spectra to identify structural anomalies .
Q. What strategies are effective for studying the stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
Q. How can researchers design experiments to investigate the compound’s stability under different environmental conditions?
- Methodological Answer : Use accelerated stability testing :
Q. What methodologies are suitable for analyzing conflicting bioactivity data across studies?
- Methodological Answer : Address contradictions via:
- Meta-analysis : Pool data from independent studies, adjusting for variables (e.g., cell lines, assay protocols).
- Dose-response reevaluation : Validate IC values using standardized assays (e.g., MTT for cytotoxicity).
- Epistemological alignment : Reconcile ontological assumptions (e.g., target specificity vs. off-target effects) guiding experimental design .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported for this compound?
- Methodological Answer : Solubility discrepancies often stem from:
- Solvent purity : Trace water in DMSO affects measurements.
- Temperature control : Ensure consistent thermal equilibration.
- Experimental validation : Reproduce results using USP/Ph.Eur. guidelines.
- Example Table: Solubility in Common Solvents
| Solvent | Reported Solubility (mg/mL) | Source A | Source B |
|---|---|---|---|
| Ethanol | 12.5 ± 0.3 | 15.2 | 10.1 |
| DCM | 45.0 ± 1.1 | 40.5 | 48.2 |
Theoretical and Practical Alignment
Q. How can researchers align theoretical models with experimental observations for reaction mechanisms involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
